physicochemical properties of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
physicochemical properties of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
Introduction
3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is a molecule of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a 2-methoxyphenylpiperazine moiety linked to a propyl-1-amine tail, positions it as a versatile synthetic intermediate and a potential pharmacophore. This compound is a known impurity of the antihypertensive drug Urapidil, making its characterization crucial for pharmaceutical quality control.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on both theoretical predictions and detailed experimental protocols for their determination. For researchers in drug discovery, a thorough understanding of these properties is paramount as they govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Chemical Identity and Structural Features
A precise understanding of the molecule's structure is the foundation for evaluating its physicochemical properties.
-
IUPAC Name: 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine
-
Molecular Formula: C₁₄H₂₃N₃O
-
Molecular Weight: 249.35 g/mol
-
CAS Number: 20529-23-1[3]
-
Canonical SMILES: COC1=CC=CC=C1N2CCN(CC2)CCCN
-
InChIKey: OVGGXHMQXIQOBR-UHFFFAOYSA-N
The molecule possesses two key regions influencing its properties:
-
The Arylpiperazine Core: The 1-(2-methoxyphenyl)piperazine group is a common scaffold in centrally acting agents. The methoxy group's position and the piperazine ring's conformation are critical to receptor interactions.
-
The Alkylamine Side Chain: The primary amine at the terminus of the propyl chain is a key basic center and a site for hydrogen bonding, significantly impacting aqueous solubility and pKa.
Predicted Physicochemical Properties
In the absence of direct experimental data, we can predict the key physicochemical properties based on the compound's structure and data from analogous compounds. These predictions provide a strong starting point for experimental design.
Dissociation Constant (pKa)
This compound is a dibasic molecule, with two nitrogen atoms that can be protonated: the primary aliphatic amine and the tertiary amine within the piperazine ring (specifically, the N4 nitrogen, distal to the phenyl ring).
-
Primary Amine (N-propylamine): Aliphatic primary amines typically have pKa values in the range of 9.5 to 11.0. The electron-donating nature of the alkyl chain supports the stability of the protonated form.
-
Tertiary Amine (Piperazine N4): The pKa of the tertiary amine in a disubstituted piperazine is generally lower than that of a primary amine. Studies on piperazine derivatives show that N-alkylation reduces the pKa of the second nitrogen. For instance, 1-methylpiperazine has a pKa of approximately 9.2, and 1-ethylpiperazine is similar.[4] The bulky propyl group attached to the N4 nitrogen is expected to result in a pKa in the range of 8.5 to 9.5.
Therefore, we can predict two distinct pKa values for this molecule, with the primary amine being the more basic site.
Lipophilicity (logP and logD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.
-
logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water. The computed XLogP3-AA value for this compound is 1.2, suggesting moderate lipophilicity in its neutral state.[5]
-
logD (Distribution Coefficient): As an ionizable base, its partitioning is pH-dependent. At physiological pH (~7.4), both amine groups will be partially protonated. The logD at this pH will be significantly lower than the logP, as the charged species will have a strong preference for the aqueous phase. Understanding the logD profile across a range of pH values is essential for predicting its in vivo behavior.
Aqueous Solubility
The solubility of this compound is a balance between its lipophilic arylpiperazine core and its hydrophilic alkylamine tail.
-
Intrinsic Solubility (S₀): The solubility of the free base is expected to be low, similar to its parent compound, urapidil, which is practically insoluble in water.[6][7]
-
pH-Dependent Solubility: As a weak base, its solubility will dramatically increase in acidic conditions due to the formation of protonated, more polar species. The solubility will be lowest at pH values more than 2 units above the highest pKa.[8] The formation of salts (e.g., dihydrochloride salt) is a common strategy to improve the aqueous solubility of such molecules.
Spectroscopic and Structural Characterization
The identity and purity of the compound are confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 249. The fragmentation pattern of piperazine derivatives is well-characterized and typically involves cleavage of the piperazine ring.[9][10] Key expected fragments for this molecule would arise from:
-
Cleavage of the propyl chain.
-
Fragmentation of the piperazine ring, often leading to a characteristic ion from the arylpiperazine moiety. For 1-(2-methoxyphenyl)piperazine, characteristic fragments are observed at m/z 192, 150, and 135.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide a detailed map of the molecule's structure. Expected signals include:
-
Aromatic protons from the methoxyphenyl group (in the δ 6.8-7.2 ppm region).
-
A singlet for the methoxy group protons (~δ 3.8 ppm).
-
Multiplets for the eight protons on the piperazine ring (typically in the δ 2.5-3.2 ppm range).
-
Multiplets for the six protons of the propyl chain, with distinct signals for the CH₂ groups adjacent to the amines and the central CH₂ group.
-
A broad singlet for the primary amine protons (NH₂), the chemical shift of which is solvent-dependent.
-
-
¹³C NMR: The carbon NMR will show 14 distinct signals corresponding to each unique carbon atom in the structure, including the aromatic carbons, the methoxy carbon, the piperazine carbons, and the propyl chain carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
N-H Stretching: A medium to weak, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-O Stretching: A strong band for the aryl-alkyl ether around 1240-1260 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Determination of Physicochemical Properties
The following section provides detailed, field-proven protocols for the experimental determination of the key .
Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[2][13][14][15] This protocol is designed to identify the two pKa values of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water to create a solution of approximately 1 mM.
-
To ensure all basic sites are protonated at the start, acidify the solution to ~pH 2 by adding a small volume of 0.1 M HCl.
-
Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[14]
-
-
Titration Setup:
-
Calibrate a high-precision pH meter with standard buffers (pH 4, 7, and 10) before use.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Continuously stir the solution with a magnetic stirrer and purge with nitrogen gas to prevent interference from atmospheric CO₂.[13]
-
-
Data Acquisition:
-
Titrate the solution with a standardized solution of 0.1 M NaOH, added in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[14]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve should exhibit two distinct inflection points, corresponding to the neutralization of the two amine groups.
-
The pKa values are determined as the pH at the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately locate the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: LogP Determination by Shake-Flask/HPLC Method
The shake-flask method is the gold standard for logP determination.[16] Combining it with HPLC analysis allows for the use of smaller sample quantities and provides high accuracy.[17]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 12, which is >2 units above the predicted highest pKa).
-
Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by shaking them together vigorously for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).
-
In a screw-cap vial, combine a precise volume of the n-octanol stock solution and the pre-saturated buffer (e.g., 5 mL of each).
-
Agitate the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification by HPLC:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Prepare a calibration curve by making a series of known concentrations of the compound in the mobile phase.
-
Analyze the concentrations of the compound in both phases using a validated reverse-phase HPLC-UV method. An Agilent 1200 Infinity Series HDR-DAD system is well-suited for this due to its wide linear range, which can handle potentially large concentration differences between the two phases.[17]
-
-
Calculation:
-
The logP is calculated using the following equation: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
Caption: Workflow for LogP determination by the shake-flask/HPLC method.
Summary of Physicochemical Data
The following tables summarize the key identity, predicted, and experimental target values for 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N₃O | PubChem |
| Molecular Weight | 249.35 g/mol | PubChem |
| CAS Number | 20529-23-1 | LGC Standards[18] |
| XLogP3-AA (Computed) | 1.2 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar Surface Area | 41.7 Ų | PubChem |
Table 2: Predicted and Experimental Target Physicochemical Properties
| Property | Predicted/Estimated Value | Recommended Experimental Method |
| pKa₁ (Primary Amine) | 9.5 - 11.0 | Potentiometric Titration |
| pKa₂ (Tertiary Amine) | 8.5 - 9.5 | Potentiometric Titration |
| logP (Experimental) | 1.0 - 2.0 | Shake-Flask / HPLC |
| Aqueous Solubility (S₀) | Low (< 0.1 mg/mL) | Shake-Flask / HPLC |
| Melting Point | Not predicted | Differential Scanning Calorimetry (DSC) |
Conclusion
The define its behavior in both chemical and biological systems. While computational tools provide valuable initial estimates, rigorous experimental determination of its pKa, logP, and solubility is indispensable for its application in drug development, whether as a lead compound or for understanding its profile as a pharmaceutical impurity. The protocols detailed in this guide provide a robust framework for researchers to obtain high-quality, reliable data, thereby enabling informed decisions in the complex process of drug discovery and development.
References
-
MedPath. (2025). Urapidil | Advanced Drug Monograph. Retrieved from [Link]
-
Klemm, K., & Prüsse, W. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittelforschung, 27(10), 1895-7. Retrieved from [Link]
-
ChemBK. (n.d.). urapidil. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Napolitano, T., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, e5033. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Ovid. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Zamudio-Medina, A., et al. (2022). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1069-1078. Retrieved from [Link]
-
Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 84(4), 469-478. Retrieved from [Link]
-
Botha, S. A., et al. (1988). Physical Characterization of the Hydrates of Urapidil. Journal of Pharmaceutical Sciences, 77(5), 444-451. Retrieved from [Link]
-
ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urapidil. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Urapidil-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Lötter, A. P., et al. (1988). Physical Characterization of the Hydrates of Urapidil. Journal of Pharmaceutical Sciences, 77(5), 444-451. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]
-
Aalto University. (n.d.). Solubility of Hydrocarbons in Amine Treating Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Gas Liquids Engineering. (n.d.). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values. Retrieved from [Link]
-
ACS Publications. (2015). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
-
ResearchGate. (2022). pKa values of common substituted piperazines. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]
-
Sci-Hub. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]
-
PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uregina.ca [uregina.ca]
- 5. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. chembk.com [chembk.com]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
